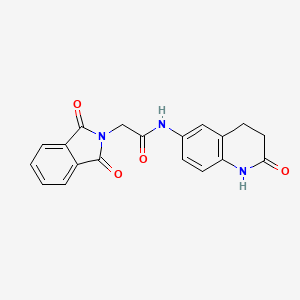![molecular formula C21H15N5OS B6569756 N-(2-cyanophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide CAS No. 1021255-16-2](/img/structure/B6569756.png)
N-(2-cyanophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide (hereafter referred to as CPPA) is a small molecule that has been found to have a wide range of applications in scientific research. It is a synthetic compound, which can be synthesized using a variety of methods. CPPA has been found to have a wide range of biological and physiological effects, and has been used in a variety of laboratory experiments.
Scientific Research Applications
CPPA has been found to have a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including those related to drug discovery and development, protein-protein interaction studies, and studies of enzyme inhibition. Additionally, CPPA has been used in the study of cancer, inflammation, and other diseases.
Mechanism of Action
The mechanism of action of CPPA is not well understood. However, it is thought to interact with a variety of proteins, including those involved in cell signaling and cell death pathways. Additionally, CPPA has been found to be an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
CPPA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as COX-2, and to modulate the expression of certain proteins involved in cell signaling and cell death pathways. Additionally, CPPA has been found to have anti-inflammatory and anti-cancer effects in animal models.
Advantages and Limitations for Lab Experiments
CPPA has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a synthetic compound, which makes it easier to obtain and store than many natural compounds. Additionally, CPPA is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. One limitation is that the mechanism of action of CPPA is not well understood, which can make it difficult to predict the effects of CPPA on a given system.
Future Directions
There are a number of potential future directions for CPPA research. One potential direction is to further investigate the mechanism of action of CPPA in order to better understand how it interacts with proteins and enzymes. Additionally, further research could be conducted to explore the potential therapeutic applications of CPPA, such as its potential to be used as an anti-inflammatory or anti-cancer agent. Additionally, further research could be conducted to explore the potential of CPPA as a drug discovery tool. Finally, further research could be conducted to explore the potential of CPPA as a tool for studying protein-protein interactions.
Synthesis Methods
CPPA can be synthesized in a variety of ways, depending on the desired outcome. One common method of synthesis is through the use of a reaction between 2-cyanophenyl-2-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl and acetamide. This reaction is typically performed in a base such as pyridine, and is followed by a dehydration reaction to form the desired product. Other methods of synthesis include the use of a condensation reaction between the two reactants, and the use of a coupling reaction between the two reactants.
properties
IUPAC Name |
N-(2-cyanophenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5OS/c22-13-16-8-4-5-9-17(16)24-20(27)14-28-21-19-12-18(15-6-2-1-3-7-15)25-26(19)11-10-23-21/h1-12H,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJCPTYMWMVLGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanophenyl)-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide](/img/structure/B6569680.png)
![2,4-difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide](/img/structure/B6569688.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B6569718.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6569725.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6569731.png)
![N-cyclohexyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6569733.png)
![N-(4-phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6569740.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6569745.png)
![2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6569754.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6569766.png)
![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6569774.png)
![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B6569781.png)
![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6569783.png)
